1-Methyl-6-thioguanosine

Description

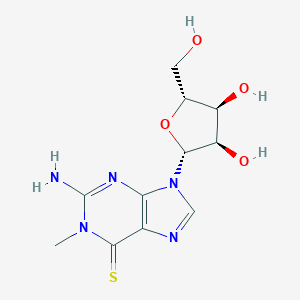

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4S/c1-15-10(21)5-8(14-11(15)12)16(3-13-5)9-7(19)6(18)4(2-17)20-9/h3-4,6-7,9,17-19H,2H2,1H3,(H2,12,14)/t4-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKZHHCJWDWGAJ-FJGDRVTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=S)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 Methyl 6 Thioguanosine

De Novo Synthesis Pathways

De novo synthesis refers to the construction of complex molecules from simpler precursors. In the context of 1-Methyl-6-thioguanosine, this involves building the purine (B94841) ring system and attaching the ribose sugar moiety.

Synthesis from Purine Precursors

The synthesis of 6-thioguanosine (B559654) derivatives often starts from readily available purine nucleosides like guanosine (B1672433). acs.org A common strategy involves the thionation of the 6-oxo group of a protected guanosine derivative. For instance, the synthesis of 6-thioguanosine (6sG) prodrugs begins with the protection of the hydroxyl groups of guanosine, followed by treatment with Lawesson's reagent to convert the C6-carbonyl into a thiocarbonyl group. acs.orgnih.gov

Another approach involves the enzymatic conversion of purine base analogs. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) can convert the base 6-thioguanine (B1684491) into its corresponding nucleotide, 6-thioguanosine monophosphate (TGMP). smolecule.comhmdb.ca This biosynthetic route is a key step in the metabolic activation of thiopurine drugs. portlandpress.com The process highlights the competition between thiopurine bases like 6-thioguanine and natural purine bases (hypoxanthine and guanine) for the same enzyme. hmdb.ca The resulting TGMP can then be further metabolized. This pathway is a cornerstone of thiopurine action and is extensively studied to understand their biological effects. researchgate.netnih.gov

Stereoselective Synthesis Approaches

Achieving the correct stereochemistry at the anomeric carbon (C1' of the ribose) is paramount in nucleoside synthesis to ensure biological activity. Stereoselective synthesis methods are employed to control the formation of the β-anomer, which is the naturally occurring configuration.

One established method is the sodium salt glycosylation procedure. This involves coupling the sodium salt of a purine base with a protected sugar halide. For example, the coupling of the sodium salt of 6-methylpurine (B14201) with 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride yields the protected 9-β nucleoside with high regio- and stereoselectivity. tandfonline.com

Another advanced technique is the N⁹-regio- and β-anomer-selective 4′-thioglycosidation of purine bases. This method has been successfully used for the practical chemical synthesis of 2′-deoxy-4′-thioguanosine. researchgate.netthieme-connect.com The reaction between a 2-deoxy-2-iodo-4-thioribofuranosyl glycosyl donor and a protected 6-chloropurine (B14466) derivative predominantly yields the desired β-anomer. researchgate.netthieme-connect.com Such methods are crucial for producing enantiomerically pure nucleoside analogs for research and therapeutic development.

Modification and Derivatization Strategies

Chemical modification of this compound and related compounds is essential for enhancing their properties, such as cell permeability and biological targeting.

Synthesis of 5′-O-Monophosphate Prodrugs

A significant challenge with nucleoside monophosphates is their high polarity, which prevents them from easily crossing cellular membranes. acs.orgnih.gov To overcome this, prodrug strategies are employed where the negatively charged phosphate (B84403) group is masked with "biolabile" groups. These masking groups are designed to be cleaved off by cellular enzymes, releasing the active nucleoside monophosphate inside the cell. nih.govnih.gov

Several prodrug patterns have been developed for 6-thioguanosine, including:

4-acetyloxybenzyl (AB) acs.orgnih.gov

S-pivaloyl-2-thioethyl (tBu-SATE) acs.orgnih.gov

cycloSaligenyl (CycloSal) phosphates acs.orgnih.gov

Phosphoramidates (ProTide) acs.orgnih.gov

The synthesis of these prodrugs typically starts from a 6-thioguanosine precursor with protected 2'- and 3'-hydroxyl groups. nih.govresearchgate.net Mild phosphor(III)amidite chemistry is then used to attach the desired phosphotriester moiety to the 5'-hydroxyl group. acs.orgnih.gov This is followed by an oxidation step to convert the phosphite (B83602) P(III) triester to the phosphate P(V) triester. researchgate.net

| Prodrug Moiety | Key Reagent for Attachment |

| 4-acetyloxybenzyl (AB) | 4-[({bis(propan-2-yl)aminophosphanyl}oxy)methyl]phenyl acetate |

| S-pivaloyl-2-thioethyl (tBu-SATE) | bis-(S-pivaloyl-2-thioethyl)-N,N-diisopropylaminophosphoramidite |

| bis-(4-acetyloxybenzyl) | bis-(4-acetyloxybenzyl)-N,N-diisopropylaminophosphoramidite |

Table 1: Reagents for 5'-O-Monophosphate Prodrug Synthesis. acs.orgnih.gov

Incorporation into Oligonucleotides and Nucleic Acid Analogs

The incorporation of modified nucleosides like this compound into DNA and RNA oligonucleotides is a powerful tool for studying nucleic acid structure and function. This is typically achieved using solid-phase phosphoramidite (B1245037) chemistry. oup.com

A protected 6-thioguanosine phosphoramidite precursor is first synthesized. researchgate.net This monomer is then used in an automated DNA or RNA synthesizer to be incorporated at specific sites within an oligonucleotide sequence. oup.comresearchgate.net For example, N²-phenoxylacetyl-S⁶-(2,4-dinitrophenyl)-6-thioguanosine phosphoramidite has been prepared for incorporation into oligoribonucleotides. researchgate.net

An alternative method for creating oligonucleotides with S⁶-methyl-6-thioguanine involves the direct methylation of a 6-thioguanine residue that has already been incorporated into the DNA strand, using a reagent like methyl iodide. tandfonline.comnih.gov This post-synthetic modification approach offers another route to these modified nucleic acids. tandfonline.com

| Method | Description |

| Chemical Synthesis | Utilizes a protected 6-thioguanosine phosphoramidite monomer for automated solid-phase synthesis. researchgate.nettandfonline.com |

| Specific Methylation | Involves the direct methylation of a 6-thioguanine residue already present within a synthesized oligonucleotide. tandfonline.com |

Table 2: Methods for Incorporating 6-Thioguanine Derivatives into Oligonucleotides.

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a polyamide chain, such as N-(2-aminoethyl)glycine units. nih.govnih.gov This neutral backbone allows PNAs to bind to complementary DNA or RNA with very high stability due to the absence of electrostatic repulsion. nih.gov

6-Thioguanine can be incorporated into the structure of PNAs. bibliotekanauki.pl This can be achieved through the synthesis of a PNA monomer containing the 6-thioguanine base, which is then used in the stepwise assembly of the PNA oligomer. Another proposed method is the biosynthetic incorporation of 6-thioguanosine nucleotides into a PNA structure. google.com The presence of 6-thioguanine within a PNA sequence can influence its hybridization properties and provides a site for further chemical modifications, such as alkylation at the thio-position. bibliotekanauki.plgoogle.com The unique properties of PNAs make them valuable tools in diagnostics and as potential therapeutic agents. nih.govnih.gov

Precursors for Solid-Phase DNA Synthesis

In addition to RNA applications, 6-thioguanosine derivatives are crucial for the synthesis of modified DNA. Specifically, a protected form of 6-thiodeoxyguanosine serves as a precursor for automated solid-phase DNA synthesis. nih.govoup.com This method allows for the incorporation of a 6-thioguanine (S⁶G) base at any desired position within an oligonucleotide sequence. nih.gov

The process utilizes standard phosphoramidite chemistry, which is the cornerstone of modern DNA synthesis. nih.govoup.com A protected 6-thiodeoxyguanosine phosphoramidite building block is added sequentially to a growing DNA chain that is anchored to a solid support, typically controlled pore glass (CPG). oup.com After the synthesis is complete, the oligonucleotide is cleaved from the support and the protecting groups are removed. oup.com The deprotection of the thionucleoside may require specific conditions, such as treatment with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) followed by sodium hydrosulfide (B80085) (NaSH) in ammonium (B1175870) hydroxide, to ensure the integrity of the thiol group. oup.com

The incorporation of 6-thioguanine into DNA is a critical step for the cytotoxic activity of thiopurine drugs, which are used in cancer therapy and as immunosuppressants. nih.govnih.gov The availability of synthetic DNA containing S⁶G allows researchers to study its structural and thermodynamic effects on the DNA duplex, its interaction with DNA-binding proteins, and its role as a DNA lesion. nih.govoup.comactivemotif.com Studies have shown that the presence of S⁶G in DNA can inhibit the action of some restriction enzymes and slow down DNA synthesis. nih.gov

Advanced Chemical Characterization Techniques in Synthetic Validation

The successful synthesis and purification of this compound and its analogs require rigorous analytical validation. A suite of advanced chemical characterization techniques is employed to confirm the identity, purity, and structure of the synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool used throughout the synthesis and purification process. Reversed-phase HPLC (RP-HPLC) is particularly effective for monitoring reaction progress, assessing the purity of the final products, and separating complex mixtures, such as the diastereomers of phosphorothioate-modified cap analogs. rsc.orgnih.gov For quantitative analysis, HPLC can be combined with fluorescent derivatization. For example, 2'-deoxy-6-thioguanosine released from DNA can be derivatized with a thiol-reactive fluorophore, allowing for sensitive detection and quantification. nih.gov

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is indispensable for confirming the molecular weight of the target compounds. mdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for quantifying thiopurine metabolites like 6-thioguanine nucleotides (6-TGN) in biological samples. nih.gov Electrospray ionization mass spectrometry (LC-ESI-MS) is also used to verify the molecular weights of synthesized RNA products containing 6-thioguanine. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for elucidating the detailed chemical structure of the synthesized molecules. activemotif.com High-resolution NMR is used to confirm the identity of compounds like 6-thioguanine and to ensure that the structural integrity is maintained after synthesis. activemotif.com For larger molecules, such as DNA duplexes containing a 6-thioguanine residue, 2D NMR experiments combined with molecular dynamics simulations are used to determine the precise three-dimensional solution structure. nih.gov This level of detail is crucial for understanding how the modification affects DNA conformation and function. nih.gov

| Technique | Application in Synthetic Validation | Key Findings/Capabilities | Reference |

| HPLC | Monitoring reactions, purification, quantification | Separation of diastereomers; Quantitation down to fmol/µg DNA levels | rsc.orgnih.gov |

| LC-MS/MS | Quantification of metabolites | Validated for quantifying 6-TGN with a linear range of 0.1–10 µmol/L | nih.gov |

| NMR Spectroscopy | Structural elucidation and confirmation | Confirms chemical structure; Determines 3D solution structure of modified DNA duplexes | nih.govactivemotif.com |

| Anion-Exchange Chromatography | Purification and analysis of charged molecules | Used to follow the progress of reactions involving RNA and nucleotides | researchgate.net |

Molecular Mechanisms of Action and Cellular Target Interactions

Nucleic Acid Integration and Consequences

A primary mechanism of action for many thiopurine drugs is their incorporation into DNA and RNA, which disrupts normal cellular processes. nih.gov This activity is dependent on the cell's ability to convert these analogues into their corresponding nucleotide triphosphates. nih.gov

Incorporation into Deoxyribonucleic Acid (DNA) as a False Base

The incorporation of thiopurines into DNA requires their conversion to deoxyribonucleoside triphosphate precursors. acs.org For 6-thioguanine (B1684491), this process is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), leading to the formation of 6-thioguanosine (B559654) monophosphate (TGMP), which is subsequently converted to deoxy-6-thioguanosine triphosphate (dGTP) and integrated into DNA. oncohemakey.comwikipedia.org

However, research indicates that methylation at the N1 position of the purine (B94841) ring, as is present in 1-Methyl-6-thioguanosine, prevents this critical activation step. Studies on the related compound, 1-methyl-2-amino-6-purinethione, demonstrated that it is not converted to its nucleotide form in ascites tumor cells. aacrjournals.orgkarger.com This lack of conversion into a nucleotide logically precludes its incorporation into the DNA backbone as a false base. In contrast, 6-thioguanine is readily incorporated into the genome, where it can replace a significant percentage of guanine (B1146940) residues. acs.org

Impact on DNA Replication and Integrity

The cytotoxicity of 6-thioguanine is closely linked to its impact on DNA replication and integrity after it has been incorporated. Once integrated into DNA, the 6-thioguanine base can be methylated by S-adenosylmethionine to form S6-methylthioguanine (S⁶mG). acs.orgnih.gov During subsequent rounds of DNA replication, this S⁶mG can mispair with thymine (B56734). acs.org This mismatch is recognized by the cell's mismatch repair (MMR) system, leading to futile cycles of repair that can result in DNA strand breaks and trigger cell cycle arrest and apoptosis. oncohemakey.comnih.gov

Given that this compound is not believed to be incorporated into DNA, it would not directly participate in this pathway of DNA damage. Its inability to act as a substrate for DNA polymerases means it cannot form the S⁶-methylthioguanine lesions within the DNA strand that are responsible for initiating MMR-mediated cytotoxicity.

Incorporation into Ribonucleic Acid (RNA) and Functional Implications

As with DNA, the available evidence suggests that this compound is not converted to its nucleotide form. aacrjournals.org This metabolic inactivity prevents its conversion to a triphosphate precursor, thereby inhibiting its incorporation into RNA. Therefore, any functional implications that arise from the presence of thiopurines in RNA transcripts would not be expected to occur with this compound.

Structural Perturbations of Duplex DNA upon Thioguanine Incorporation

The substitution of guanine with 6-thioguanine within the DNA duplex introduces a sulfur atom in place of an oxygen atom. While this is a subtle change, it does have biophysical consequences. Studies have shown that the presence of 6-thioguanine does not cause a major distortion of the DNA's helical structure. activemotif.com However, it does result in a modest thermodynamic destabilization of the DNA duplex. activemotif.com This destabilization is attributed to the larger size and reduced electronegativity of the sulfur atom compared to oxygen, which can weaken the hydrogen bonding within the base pair. activemotif.com Since this compound is not incorporated into the DNA strand, it cannot exert these specific structural or thermodynamic effects on the DNA duplex.

Enzymatic Inhibition and Metabolic Interference

Beyond nucleic acid incorporation, thiopurines can exert their effects by inhibiting key enzymes involved in purine metabolism.

Inhibition of Purine Nucleotide Biosynthesis and Interconversions

A key mechanism of action for 6-mercaptopurine (B1684380), and to a lesser extent 6-thioguanine, is the inhibition of de novo purine synthesis. oncohemakey.com Metabolites such as 6-thioinosine monophosphate (TIMP) and its methylated form, methyl-thioinosine monophosphate (MeTIMP), are potent inhibitors of glutamine-5-phosphoribosylpyrophosphate amidotransferase, the rate-limiting enzyme in the purine synthesis pathway. drugbank.com This inhibition depletes the pool of available purine nucleotides necessary for DNA and RNA synthesis.

Crucially, this inhibitory activity is dependent on the conversion of the thiopurine base to its nucleotide form. Research investigating a range of purinethiol derivatives found that only those compounds that could be converted to a nucleotide were capable of producing feedback inhibition of purine synthesis. aacrjournals.org The study specifically identified 1-methyl-2-amino-6-purinethione as an agent that is not converted to a nucleotide and, consequently, does not cause feedback inhibition. aacrjournals.org This finding strongly suggests that this compound, due to its N1-methylation, is unable to interfere with the de novo purine synthesis pathway.

Compound Comparison

The following table summarizes the key differences in the molecular mechanisms of this compound (inferred from related compounds) and the well-characterized 6-Thioguanine.

| Mechanism of Action | 6-Thioguanine (6-TG) | This compound (Inferred) |

| Conversion to Nucleotide | Yes, via HGPRT enzyme. nih.gov | No, N1-methylation prevents conversion. aacrjournals.org |

| Incorporation into DNA | Yes, as deoxy-6-thioguanosine triphosphate. acs.org | No. |

| Incorporation into RNA | Yes, as 6-thioguanosine triphosphate. nih.gov | No. |

| Induction of Mismatch Repair | Yes, via S⁶-methylthioguanine:Thymine mispairs. nih.gov | No. |

| Inhibition of Purine Synthesis | Yes, via nucleotide metabolites. capes.gov.braacrjournals.org | No, due to lack of nucleotide conversion. aacrjournals.org |

Interaction with Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

Inosine Monophosphate Dehydrogenase (IMPDH) is a crucial, rate-limiting enzyme in the de novo biosynthesis pathway of guanine nucleotides. wikipedia.org It catalyzes the NAD-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). wikipedia.org The active metabolites of thiopurines can interfere with this process. After being converted intracellularly to 6-thioguanosine monophosphate (TGMP), the compound can hamper the synthesis of guanine nucleotides by inhibiting IMPDH. wikipedia.orgpharmgkb.org High intracellular concentrations of TGMP can accumulate and competitively inhibit IMPDH, leading to a depletion of the guanosine (B1672433) triphosphate (GTP) pool necessary for processes like RNA synthesis and G-protein signaling. pharmgkb.orggoogle.com

The metabolism of 6-mercaptopurine (6-MP) to the active 6-thioguanine nucleotides (6-TGNs) is a multi-step process that relies on IMPDH. nih.govuq.edu.aumdpi.com In contrast, 6-thioguanine (6-TG) is converted more directly to 6-TGMP by the enzyme HPRT, a pathway that is not rate-limited by IMPDH. google.com However, the resulting TGMP metabolite from either precursor can exert inhibitory effects on IMPDH. Studies have shown a negative correlation between IMPDH activity and levels of methylated thiopurine metabolites, suggesting a complex regulatory interplay. nih.gov

| Finding | Description | References |

|---|---|---|

| IMPDH Inhibition | 6-thioguanosine monophosphate (TGMP), an active metabolite of thiopurines, can inhibit IMPDH, the rate-limiting enzyme in de novo guanine nucleotide synthesis. | wikipedia.orgpharmgkb.orggoogle.com |

| Metabolic Pathway | The conversion of 6-mercaptopurine metabolites to active thioguanine nucleotides is dependent on IMPDH activity. | nih.govuq.edu.aumdpi.com |

| GTP Pool Depletion | Inhibition of IMPDH leads to reduced cellular pools of guanosine triphosphate (GTP), affecting GTP-dependent cellular processes. | google.com |

Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is a critical enzyme responsible for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. nih.gov It works by reducing ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates. nih.govnih.gov The metabolism of thiopurines intersects with this essential pathway.

Once 6-thioguanosine monophosphate (TGMP) is formed, it can be phosphorylated to 6-thioguanosine diphosphate (B83284) (TGDP). wikipedia.org This molecule is a substrate for ribonucleotide reductase, which converts it into the deoxyribosyl analog, 6-thiodeoxyguanosinediphosphate (6-TdGDP). pharmgkb.orgresearchgate.net This deoxy-metabolite is subsequently phosphorylated to 6-thiodeoxyguanosinetriphosphate (6-TdGTP), which can be incorporated into DNA, a primary mechanism of cytotoxicity for thiopurines. pharmgkb.orgmdpi.comresearchgate.net Therefore, while not a direct inhibitor in all contexts, the RNR enzyme is a key player in forming the specific thiopurine metabolites that are incorporated into DNA. Cells that develop resistance to the RNR inhibitor hydroxyurea (B1673989) have been shown to have a supersensitivity to 6-thioguanine. google.com

| Finding | Description | References |

|---|---|---|

| Substrate Conversion | The thiopurine metabolite 6-thioguanosine diphosphate (TGDP) is converted by ribonucleotide reductase to its deoxy-form, 6-thiodeoxyguanosinediphosphate (6-TdGDP). | pharmgkb.orgresearchgate.net |

| Formation of DNA-toxic metabolite | The action of ribonucleotide reductase is a necessary step for the formation of 6-thiodeoxyguanosinetriphosphate (6-TdGTP), the metabolite that is incorporated into cellular DNA. | pharmgkb.orgmdpi.comresearchgate.net |

| Enzyme Subunits | Ribonucleotide reductase is composed of two subunits, RRM1 and RRM2. Overexpression of RRM2 is associated with increased resistance to some chemotherapies. | nih.govgoogle.com |

Modulation of Cellular Signaling Pathways

Activation of Unfolded Protein Response (UPR) Pathways

The Unfolded Protein Response (UPR) is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). researchgate.netresearchgate.net Research has shown that the thiopurines 6-thioguanine (6-TG) and 6-thioguanosine (6-TGo) are potent inducers of the UPR. nih.govresearchgate.netnews-medical.net This activation is a key part of their antiviral mechanism.

The UPR is mediated by three main ER transmembrane sensors: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6). researchgate.netresearchgate.net Studies on influenza A virus (IAV) demonstrated that 6-TG and 6-TGo treatment led to the activation of all three of these UPR sensors. researchgate.netnews-medical.net This widespread UPR activation alters the cellular environment, making it less conducive to viral replication, partly by disrupting the synthesis and maturation of viral proteins. researchgate.netnews-medical.net In studies with human coronaviruses, 6-TG treatment was also found to interfere with the UPR, suppressing the strong activation of the IRE1 pathway that is typically induced by the virus. researchgate.net This modulation of the UPR appears to be a crucial aspect of the host-targeted activity of thiopurines.

Interference with Viral Glycoprotein (B1211001) Processing and Accumulation

A significant consequence of UPR activation by thiopurines is the disruption of viral glycoprotein synthesis. researchgate.netnews-medical.net Enveloped viruses, including influenza viruses and coronaviruses, depend on the host cell's ER for the proper folding, modification, and assembly of their surface glycoproteins, which are essential for creating infectious progeny virions. nih.govresearchgate.net

Studies have shown that 6-TG and 6-TGo selectively disrupt the processing and accumulation of the influenza A virus glycoproteins hemagglutinin (HA) and neuraminidase (NA). researchgate.netnews-medical.netmdpi.com A similar effect was observed in cells infected with SARS-CoV-2, where 6-TG treatment led to a sharp decrease in viral structural proteins, particularly the Spike (S) glycoprotein. plos.orgnih.gov Immunoblotting analysis revealed that 6-TG causes a change in the electrophoretic mobility of the Spike protein, consistent with an inhibition of its proper N-linked glycosylation and processing. nih.govnews-medical.net This interference prevents the incorporation of mature Spike proteins into new virions, rendering them non-infectious. nih.gov

Inhibition of Small GTPases (e.g., Rac1, RhoA, CDC42)

The anti-inflammatory and immunomodulatory effects of thiopurines have been linked to the inhibition of small GTP-binding proteins (GTPases) of the Rho family, such as Rac1, RhoA, and CDC42. nih.govdarmzentrum-bern.ch These proteins are key signaling molecules that regulate a variety of cellular processes.

The active metabolite 6-thioguanosine triphosphate (6-TGTP) is understood to be the molecule responsible for this inhibition. nih.govdarmzentrum-bern.ch Instead of the normal guanosine triphosphate (GTP), 6-TGTP binds to Rac1. darmzentrum-bern.ch This 6-TGTP-bound Rac1 is unable to be properly activated, which ultimately induces apoptosis in activated T-cells, a key mechanism for immunosuppression in inflammatory diseases. darmzentrum-bern.ch While Rac1 is considered a primary target, the active metabolites of thiopurines have been shown to inhibit Rac1, RhoA, and CDC42. nih.gov Interestingly, in the context of antiviral activity against coronaviruses, the use of specific chemical inhibitors for Rac1, RhoA, and CDC42 did not replicate the effects of 6-TG on Spike protein processing. nih.gov This suggests that the antiviral effect may be mediated by the inhibition of another, as-yet-unidentified GTPase. nih.gov

Impact on BCL-2 Protein Expression

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis, or programmed cell death. immunogenetics.nl This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bax and Bak. immunogenetics.nl The ratio of these opposing proteins is critical in determining a cell's fate. immunogenetics.nl

Thiopurine-induced apoptosis has been linked to the modulation of these proteins. In studies of colorectal cancer cell lines, treatment with thiopurines was shown to induce apoptosis that was connected to the DNA mismatch repair pathway. mdpi.com In a study on MCF-7 breast cancer cells, treatment with 6-thioguanine (6-TG) resulted in a significant decrease in the expression of the anti-apoptotic gene Bcl-2, which correlated with an increase in cell apoptosis. nih.gov Similarly, cell death induced by DNA damage from methylating agents, which creates lesions that can be mimicked by thiopurine incorporation, was shown to be preceded by a significant decrease in the Bcl-2 protein level. aacrjournals.org Overexpression of Bcl-2, in turn, could protect cells from this induced apoptosis, highlighting the protein's key role in the cellular response to thiopurine-mediated damage. aacrjournals.org

| Pathway/Target | Effect of Thiopurines (6-TG/6-TGo) | References |

|---|---|---|

| Unfolded Protein Response (UPR) | Activates all three sensor pathways (IRE1, PERK, ATF6), contributing to antiviral effects. | researchgate.netresearchgate.netnews-medical.net |

| Viral Glycoprotein Processing | Disrupts synthesis, glycosylation, and accumulation of viral glycoproteins (e.g., Influenza HA/NA, SARS-CoV-2 Spike). | plos.orgnih.govresearchgate.netnews-medical.net |

| Small GTPases | The active metabolite 6-TGTP binds to and inhibits Rac1, RhoA, and CDC42, leading to apoptosis in T-cells. | nih.govdarmzentrum-bern.ch |

| BCL-2 Protein Expression | Decreases expression of the anti-apoptotic protein Bcl-2, promoting programmed cell death. | nih.govaacrjournals.org |

Reactivation of Epigenetically Silenced Genes via DNMT1 Degradation

Research has primarily investigated the precursor, 6-thioguanine (6-TG), to elucidate the mechanisms leading to the reactivation of genes silenced by epigenetic factors. nih.govresearchgate.net This process is critically linked to the degradation of DNA methyltransferase 1 (DNMT1), the enzyme responsible for maintaining DNA methylation patterns following replication. nih.gov Aberrant methylation of CpG islands in promoter regions is a known mechanism for silencing tumor suppressor genes, and its reversal is a key therapeutic strategy. nih.govplos.org

Treatment with 6-thioguanine has been shown to induce global DNA hypomethylation. nih.govnih.gov The underlying mechanism involves a cascade of events that ultimately targets DNMT1 for destruction. nih.gov Studies in acute lymphoblastic leukemia (ALL) cells have shown that 6-thioguanine treatment reduces the expression of histone lysine-specific demethylase 1 (LSD1). nih.gov This downregulation of LSD1 enhances the lysine (B10760008) methylation of DNMT1, which marks the protein for degradation via the ubiquitin-proteasome pathway. nih.govresearchgate.net The resulting decrease in cellular DNMT1 levels prevents the maintenance of DNA methylation, leading to passive demethylation of promoter regions and the subsequent re-expression of previously silenced genes. nih.govactivemotif.com This effect has been confirmed in various cancer cell lines, including T leukemia cells, where 6-thioguanine treatment reactivated multiple epigenetically silenced genes. nih.govresearchgate.net

Table 1: Research Findings on 6-Thioguanine and DNMT1 Degradation

| Cell Line(s) | Key Findings | Observed Effect | References |

|---|---|---|---|

| Jurkat-T, CEM, HL-60 (Leukemia) | 6-TG treatment leads to downregulation of LSD1, enhancing DNMT1 lysine methylation and subsequent proteasomal degradation. | Reactivation of 11 out of 12 previously silenced genes; universal demethylation in promoters/exons of reactivated genes. | nih.gov |

| Jurkat-T, HEK-293T, HL-60, CEM | Treatment with 6-TG (3 μM) resulted in a significant decrease in global cytosine methylation over time. | Reduction in DNMT1 protein levels and global DNA methylation. | nih.govresearchgate.net |

| Canine Malignant Lymphoid Cells (CLGL 90, CLL 17–7) | 6-TG treatment reduced DNMT1 protein expression. | Confirmed demethylation activity and decrease in DNMT1, supporting the mechanism found in human cells. | researchgate.net |

Mechanisms Beyond Direct DNA Incorporation

Involvement in Queuine-Containing tRNA Modifications

Beyond its impact on DNA, 6-thioguanine is involved in the post-transcriptional modification of transfer RNA (tRNA). nih.govnih.gov This mechanism centers on the enzyme tRNA guanine transglycosylase (TGT), which plays a crucial role in tRNA maturation. nih.govtandfonline.com In eukaryotes, TGT catalyzes an irreversible base-for-base exchange, replacing guanine with the hypermodified base queuine (B138834) at the wobble position (position 34) of the anticodon loop. nih.govazadyne.com This modification is specific to tRNAs for asparagine, aspartic acid, histidine, and tyrosine. nih.govtandfonline.com

Studies have demonstrated that 6-thioguanine acts as a substrate for TGT. nih.govazadyne.comnih.gov Consequently, it can be incorporated into the anticodon of these specific tRNAs in place of guanine or queuine. nih.gov This aberrant modification alters the tRNA structure and function. Research using hypoxanthine-guanine phosphoribosyltransferase (HGPRT)-deficient HL-60 cells, which are reliant on alternative pathways for thiopurine effects, showed that 6-thioguanine-induced cell differentiation was linked to its incorporation into tRNA. nih.gov In these cells, a transient decrease in the queuine content of tRNA was observed following 6-thioguanine treatment. nih.gov

The interference with the normal queuine modification pathway has significant cellular consequences. The addition of excess exogenous queuine was found to reverse the growth inhibition and differentiation induced by 6-thioguanine, indicating a competitive relationship and confirming the primary role of this tRNA-related mechanism in this specific context. nih.govpnas.org Therefore, by acting as a fraudulent base for the TGT enzyme, 6-thioguanine perturbs the queuosine (B110006) modification system, which is itself linked to cell proliferation and differentiation. tandfonline.comnih.gov

Table 2: Research Findings on 6-Thioguanine and tRNA Modification

| Experimental System | Key Findings | Observed Effect | References |

|---|---|---|---|

| HGPRT-deficient HL-60 cells | 6-TG acts as a substrate for tRNA-guanine ribosyltransferase (TGT), replacing queuine in the anticodon. | Induced growth inhibition and cell differentiation; changes in tRNA(His) isoacceptor profiles. | nih.gov |

| HGPRT-deficient HL-60 cells | Addition of excess queuine reversed the biological effects of 6-TG. | Blocked 6-TG-induced morphological differentiation and growth inhibition, maintaining the cells in a proliferative state. | pnas.org |

| T-cells from wild-type, HPRT-deficient, and TGT/HPRT double knockout mice | 6-TG inhibits T-cell proliferation in a TGT-dependent manner in HPRT-deficient cells. | T-cells lacking both TGT and HPRT were completely resistant to the anti-proliferative effects of 6-TG. | nih.gov |

An extensive review of scientific literature did not yield specific preclinical efficacy studies focusing solely on the compound this compound for the outlined antineoplastic and antiviral activities. The available research predominantly investigates its parent compounds, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), and their broader categories of metabolites, like 6-thioguanine nucleotides (6-TGNs).

These foundational thiopurine drugs undergo complex metabolic pathways, resulting in various active and inactive molecules. While this compound is a known metabolite within this pathway, dedicated studies isolating its specific efficacy in the requested disease models are not sufficiently detailed in the public domain to construct a scientifically accurate article based on the provided outline. The biological activity observed in preclinical and clinical settings is typically attributed to the collective action of several key metabolites, primarily the incorporation of 6-TGNs into DNA and RNA.

Therefore, it is not possible to generate a thorough and scientifically accurate article that adheres strictly to the user's request of focusing solely on the preclinical efficacy of this compound. The data available attributes the observed effects to the parent drugs and other key metabolites.

Preclinical Efficacy Studies in Disease Models in Vitro and in Vivo

Immunomodulatory Effects in Experimental Systems

Induction of Apoptosis in T Lymphocytes

There is no direct evidence in the reviewed scientific literature to confirm that 1-Methyl-6-thioguanosine induces apoptosis in T lymphocytes. The immunomodulatory and cytotoxic effects of its parent compound, 6-thioguanine (B1684491) (6-TG), are well-documented. nih.gov The metabolic activation of 6-thioguanine leads to the formation of thioguanine nucleotides (TGNs), which, when incorporated into DNA, can trigger cell death pathways. nih.gov Specifically, metabolites of the thiopurine drug family, to which 6-thioguanine belongs, can induce apoptosis in activated T-cells. However, the methylation of 6-thioguanine by the enzyme thiopurine S-methyltransferase (TPMT) is generally considered an inactivation pathway for its cytotoxic effects. wikipedia.org This suggests that this compound may not be the active metabolite responsible for inducing apoptosis.

Other Biological Activities (e.g., Anti-angiogenesis in Diabetic Retinopathy Models)

No studies were identified that specifically investigate the anti-angiogenic activity of this compound in models of diabetic retinopathy. However, significant research has been conducted on its parent compound, 6-thioguanine (6-TG), for this indication.

In both in vitro and in vivo models of diabetic retinopathy, 6-thioguanine has demonstrated notable anti-angiogenic properties. arvojournals.orgnih.govnih.gov Diabetic retinopathy is a major complication of diabetes and a leading cause of blindness, characterized in its proliferative stage by the formation of new, abnormal blood vessels. arvojournals.org Studies using human umbilical vein endothelial cells (HUVECs) and mouse models of streptozotocin (STZ)-induced diabetes have shown that 6-thioguanine can reduce the formation of these new vessels. arvojournals.orgnih.govnih.gov

The proposed mechanism for this anti-angiogenic effect involves the interaction of 6-thioguanine with melanocortin receptors 1 and 5 (MCR1 and MCR5). arvojournals.org The administration of 6-thioguanine in diabetic mouse models led to a significant reduction in vascular abnormalities and a decrease in the retinal staining of CD34, a marker for new vessel formation. arvojournals.orgnih.gov

Disclaimer: The following data tables summarize findings for the parent compound 6-thioguanine , as no specific data for this compound was available. These results cannot be directly attributed to this compound.

Table 1: In Vivo Efficacy of 6-Thioguanine in a Mouse Model of Diabetic Retinopathy

| Treatment Group | Retinal Vascular Abnormalities Score | Retinal CD34 Staining (% positive) |

| Diabetic Control (STZ) | 2.7 ± 0.3 | 53% ± 5% |

| STZ + 6-TG (1 mg/kg) | 2.0 ± 0.2 | 33% ± 4% |

| STZ + 6-TG (2.5 mg/kg) | 1.7 ± 0.3 | 31% ± 6% |

Data adapted from studies on 6-thioguanine in STZ-induced diabetic mice. nih.gov

Table 2: In Vitro Anti-Angiogenic Effect of 6-Thioguanine on HUVECs

| Condition | Treatment | Number of Branches / Field |

| Normal Glucose (NG) | Control | Baseline |

| Normal Glucose (NG) | 6-TG | Significantly Reduced |

| High Glucose (HG) | Control | 30 ± 3 |

| High Glucose (HG) | 6-TG (5 µM) | 12 ± 2 |

Data adapted from in vitro studies on 6-thioguanine. arvojournals.orgnih.gov

Mechanisms of Acquired and Intrinsic Resistance to Thiopurine Analogs

Role of DNA Mismatch Repair (MMR) System in Cytotoxicity and Resistance

The DNA Mismatch Repair (MMR) system is a crucial determinant of the cytotoxic effects of thiopurine analogs like 6-thioguanine (B1684491) (6-TG). aacrjournals.orgashpublications.org Following the incorporation of 6-TG into DNA, a small portion is converted to S6-methylthioguanine (S6meG). nih.gov This modified base can mispair with thymine (B56734) during DNA replication, creating a mismatch that is recognized by the MMR system. nih.govoup.com

Instead of a standard repair process, the MMR system's interaction with these thiopurine-induced lesions initiates a futile cycle of repair attempts on the daughter strand, leading to the formation of single-strand breaks. researchgate.netaacrjournals.org This persistent and unresolved DNA damage signals a G2-M cell cycle arrest, mediated by the ATR-Chk1 pathway, and can ultimately trigger apoptosis (programmed cell death). researchgate.net Consequently, a proficient MMR system is required for the full cytotoxic effect of 6-TG. ashpublications.orgnih.gov

Cells with a defective MMR system, however, are unable to recognize these mismatches and are therefore tolerant to the presence of thiopurines in their DNA. aacrjournals.orgashpublications.org This tolerance allows them to evade the cell death signals normally initiated by the MMR system, resulting in significant resistance to thiopurines. aacrjournals.orgashpublications.orgoup.comnih.gov Studies have shown that MMR-deficient cancer cell lines exhibit resistance to 6-TG and other agents that cause damage recognized by the MMR system. oup.comaacrjournals.orgnih.gov This resistance mechanism highlights the importance of MMR status as a potential biomarker for predicting the response to thiopurine-based therapies.

Genetic Alterations Leading to Resistance

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a key enzyme in the purine (B94841) salvage pathway, responsible for converting thiopurine prodrugs like 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (6-TG) into their active cytotoxic metabolites, thioinosine monophosphate (TIMP) and thioguanosine monophosphate (TGMP), respectively. nih.govresearchgate.netcancercareontario.ca This activation step is essential for their subsequent incorporation into DNA and RNA, which leads to cell death. cancercareontario.canih.gov

A deficiency in HGPRT activity, often resulting from mutations in the HPRT1 gene, can lead to a significant decrease in the production of these active metabolites. nih.govresearchgate.net This impairment in the conversion of thiopurines to their cytotoxic forms is a well-established mechanism of acquired resistance in cancer cells. nih.govresearchgate.net For instance, leukemic cell lines selected for resistance to thiopurines have been shown to have dramatically reduced HGPRT activity and a corresponding decrease in the intracellular levels of TIMP and TGMP. nih.gov Re-expression of wild-type HPRT1 in these resistant cells can reverse the drug resistance, confirming the critical role of this enzyme in thiopurine sensitivity. nih.gov Therefore, HGPRT deficiency represents a significant clinical challenge, rendering thiopurine-based therapies ineffective in patients whose tumors harbor this alteration. researchgate.netorpha.net

O6-Methylguanine-DNA methyltransferase (MGMT) is a DNA repair enzyme that specifically removes alkyl groups from the O6 position of guanine (B1146940), a type of DNA damage induced by certain chemotherapeutic agents. tandfonline.comnih.gov While its primary role is in resistance to alkylating agents, emerging evidence suggests its involvement in resistance to thiopurines like 6-thioguanine (6-TG). tandfonline.com

After incorporation into DNA, 6-TG can undergo non-enzymatic methylation to form 6-methyl-thioguanine (6-meTG). tandfonline.com This adduct is recognized by the DNA mismatch repair (MMR) system, leading to cytotoxicity. tandfonline.com However, MGMT can repair this lesion by removing the methyl group, thereby preventing the initiation of the MMR-mediated cell death pathway. tandfonline.com

Studies have shown that melanoma cells selected for resistance to 6-TG exhibit significantly higher levels of MGMT protein and mRNA compared to their sensitive parental cells. tandfonline.com This overexpression of MGMT is associated with the cells' ability to withstand the cytotoxic effects of 6-TG. tandfonline.com Conversely, treatment with 6-TG can lead to a decrease in MGMT levels in both sensitive and resistant cells. tandfonline.com The expression of MGMT itself can be regulated by the methylation status of its gene promoter; a methylated promoter leads to reduced MGMT expression and increased sensitivity to alkylating agents and potentially thiopurines. nih.govimrpress.comimrpress.com Therefore, overexpression of MGMT, potentially due to a lack of promoter hypermethylation, can contribute to resistance to 6-TG by actively repairing the drug-induced DNA damage. tandfonline.comimrpress.com

Thiopurine S-methyltransferase (TPMT) is a crucial enzyme involved in the metabolism of thiopurine drugs, including 6-mercaptopurine (6-MP), azathioprine, and 6-thioguanine (6-TG). mayocliniclabs.comarkansasbluecross.com TPMT catalyzes the S-methylation of these compounds, a major pathway for their inactivation. jamanetwork.commdpi.com The activity of this enzyme is highly variable in the population due to genetic polymorphisms in the TPMT gene. jamanetwork.com

Individuals can be categorized based on their TPMT activity as normal metabolizers, intermediate metabolizers (heterozygous for a variant allele), or poor metabolizers (homozygous for a variant allele). jamanetwork.comg-standaard.nl Poor metabolizers have very low or absent TPMT activity, leading to a reduced breakdown of thiopurines. mayocliniclabs.comjamanetwork.com This results in the accumulation of high levels of the active, cytotoxic thioguanine nucleotides (TGNs), increasing the risk of severe, life-threatening myelosuppression when treated with standard doses of thiopurines. mayocliniclabs.comg-standaard.nl

Conversely, individuals with TPMT hyperactivity, or ultra-rapid metabolizers, can exhibit therapeutic resistance to thiopurines. mayocliniclabs.com In these individuals, the drugs are metabolized too quickly, preventing the accumulation of therapeutic concentrations of active TGNs. mayocliniclabs.com Attempts to overcome this by increasing the dose can lead to hepatotoxicity due to the accumulation of methylated metabolites. mayocliniclabs.com Therefore, TPMT status is a critical determinant of both toxicity and therapeutic efficacy, and its assessment is important for personalizing thiopurine therapy. mayocliniclabs.comarkansasbluecross.com

Cross-Resistance Patterns with Other Purine Analogs

Cross-resistance between different purine analogs is a significant clinical concern. Cells that develop resistance to one thiopurine, such as 6-mercaptopurine (6-MP), often exhibit resistance to other related drugs like 6-thioguanine (6-TG). cancercareontario.cacancercareontario.ca This phenomenon is frequently rooted in shared mechanisms of activation and resistance.

A primary example of this is a deficiency in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). researchgate.net Since HGPRT is required for the initial activation of both 6-MP and 6-TG, its loss or reduced activity renders cells resistant to both agents. nih.govresearchgate.netcancercareontario.ca

However, the patterns of cross-resistance are not always absolute and can depend on the specific resistance mechanism. For instance, human T-lymphoblastic leukemia cells that have acquired resistance to 6-MP or 6-TG due to defective drug transport can show enhanced sensitivity to methylmercaptopurine riboside (meMPR). nih.gov This is because meMPR appears to utilize a different transport mechanism to enter the cells, bypassing the resistance pathway that affects 6-MP and 6-TG. nih.gov This suggests that while cross-resistance is common, it may be possible to circumvent it by using purine analogs that are not subject to the same resistance mechanisms.

Role of Methylthioadenosine Phosphorylase (MTAP) Deficiency in Tumor Sensitivity

Methylthioadenosine phosphorylase (MTAP) is an enzyme involved in purine metabolism. The gene for MTAP is frequently deleted in a variety of cancers, often in conjunction with the adjacent tumor suppressor gene CDKN2A. nih.govdntb.gov.uafrontiersin.org This deficiency creates a specific metabolic vulnerability in cancer cells that can be exploited by thiopurine drugs. nih.govdntb.gov.ua

MTAP-deficient tumor cells are more reliant on de novo purine synthesis for their growth and survival. nih.govaacrjournals.org Thiopurines, particularly 6-mercaptopurine (6-MP), can inhibit this de novo synthesis pathway through the action of one of its metabolites, methylthioinosine monophosphate (MeTIMP). nih.govaacrjournals.orgnih.gov Consequently, MTAP-deficient cells exhibit increased sensitivity to the cytotoxic effects of 6-MP. nih.govaacrjournals.orgnih.gov

In contrast, the cytotoxicity of 6-thioguanine (6-TG) is primarily driven by its incorporation into DNA, a mechanism that is less dependent on the inhibition of de novo purine synthesis. nih.govaacrjournals.orgnih.gov Studies using MTAP-deficient cell lines have demonstrated that these cells are markedly more sensitive to 6-MP compared to their MTAP-proficient counterparts. nih.govaacrjournals.orgnih.gov This increased sensitivity suggests that MTAP status could be a valuable biomarker for identifying patients who are more likely to respond to treatment with specific thiopurines like 6-MP. nih.govaacrjournals.orgnih.gov Furthermore, the combination of a toxic purine analog with methylthioadenosine (MTA), the substrate for MTAP, has been proposed as a therapeutic strategy to selectively target MTAP-deficient tumors while protecting normal tissues. dntb.gov.uafrontiersin.org

Interactive Data Tables

Table 1: Genetic Alterations and their Impact on Thiopurine Resistance

| Gene | Alteration | Effect on Thiopurine Metabolism/Action | Consequence for Cancer Cells |

|---|---|---|---|

| MMR System Genes (e.g., hMLH1, hMSH2) | Deficiency/Inactivation | Failure to recognize and process thiopurine-induced DNA mismatches. aacrjournals.orgashpublications.orgoup.com | Resistance to thiopurine-induced apoptosis. aacrjournals.orgnih.gov |

| HPRT1 | Deficiency/Inactivating Mutations | Impaired conversion of thiopurine prodrugs to active cytotoxic metabolites. nih.govresearchgate.netcancercareontario.ca | High-level resistance to thiopurines. nih.gov |

| MGMT | Overexpression/Lack of Promoter Hypermethylation | Increased repair of 6-methyl-thioguanine DNA adducts. tandfonline.com | Resistance to thiopurine-induced DNA damage. tandfonline.com |

| TPMT | Hyperactivity (Ultra-rapid metabolizer) | Rapid inactivation of thiopurine drugs. mayocliniclabs.com | Therapeutic resistance, failure to achieve therapeutic drug levels. mayocliniclabs.com |

| MTAP | Deficiency/Deletion | Increased reliance on de novo purine synthesis. nih.govaacrjournals.org | Increased sensitivity to thiopurines that inhibit this pathway (e.g., 6-MP). aacrjournals.orgnih.gov |

Table 2: Research Findings on Thiopurine Resistance Mechanisms

| Resistance Mechanism | Key Research Finding | Cell Lines/Model Systems Studied | Reference |

|---|---|---|---|

| DNA Mismatch Repair (MMR) Deficiency | MMR-deficient cells tolerate thiopurine-induced DNA lesions, leading to resistance. | Human cancer cell lines (e.g., HCT116). oup.com | aacrjournals.orgashpublications.orgoup.comnih.gov |

| HGPRT Deficiency | A novel HPRT1 mutation was identified in thiopurine-resistant ALL cells, leading to impaired drug conversion. | Acute lymphoblastic leukemia (ALL) cell line Reh and its resistant variants. nih.gov | nih.govresearchgate.net |

| MGMT Overexpression | 6-TG resistant melanoma cells showed 3-fold higher MGMT expression compared to parental cells. | Human melanoma cell line (GA) and its 6-TG resistant variant. tandfonline.com | tandfonline.com |

| TPMT Variants | TPMT hyperactivity leads to therapeutic resistance due to rapid drug inactivation. | Clinical observations in patients. mayocliniclabs.com | mayocliniclabs.com |

| MTAP Deficiency | MTAP-deficient cells showed markedly higher sensitivity to 6-MP due to inhibition of de novo purine synthesis. | Jurkat (T-cell acute lymphoblastic leukemia) and A549 (lung cancer) cell lines. nih.govaacrjournals.orgnih.gov | nih.govdntb.gov.uaaacrjournals.orgnih.gov |

Analytical Methodologies for 1 Methyl 6 Thioguanosine and Its Metabolites in Biological Matrices

Quantitative Determination of Thioguanine Nucleotides (TGNs)

The quantification of TGNs in biological samples, such as red blood cells, typically involves a hydrolysis step to convert the nucleotides into their corresponding base, 6-thioguanine (B1684491) (6-TG), which is then measured. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection was one of the earliest methods developed for the quantification of TGNs. nih.gov This method involves the separation of 6-TG from other cellular components on a reversed-phase column. oup.comnih.gov Detection is typically performed at a UV wavelength of 341 nm for 6-TG. oup.com Some methods have also employed fluorescence detection to enhance sensitivity. nih.gov A rapid, sensitive, and specific HPLC method for the analysis of 6-mercaptopurine (B1684380) (6MP), 6TGN, and 6-thiouric acid (6TU) involves extraction by mercuricellulose and re-elution with β-mercaptoethanol, with a detection limit of 250 nmol/L for 6TGN in erythrocytes. tandfonline.com

The general procedure for HPLC-UV analysis involves:

Sample Preparation: Lysis of red blood cells followed by deproteinization using an acid, such as perchloric acid. oup.comnih.gov

Hydrolysis: The acidic supernatant is heated to hydrolyze the thioguanine nucleotides to the free base, 6-thioguanine. oup.comnih.gov

Chromatographic Separation: The resulting 6-thioguanine is separated using a reversed-phase HPLC column. oup.comnih.gov

Detection: Quantification is achieved by monitoring the UV absorbance at a specific wavelength. oup.com

A study reported a validated HPLC method for measuring thioguanosine monophosphate (TGMP), thioguanosine diphosphate (B83284) (TGDP), and thioguanosine triphosphate (TGTP) that utilized both fluorescence and UV absorbance for detection. ukm.my

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the quantification of TGNs and other thiopurine metabolites due to its high sensitivity, specificity, and shorter analysis time compared to HPLC-UV methods. nih.govsemanticscholar.orgresearchgate.net This technique allows for the direct measurement of the hydrolyzed bases, 6-TG and 6-methylmercaptopurine (6-MMP), with high precision. nih.govnih.gov

Key features of LC-MS/MS methods include:

High Sensitivity: The lower limit of quantification for 6-TG can be as low as 0.2 μmol/L. nih.gov

Specificity: The use of multiple reaction monitoring (MRM) ensures high specificity for the target analytes. nih.gov

Automation: Some methods have incorporated automated cell washers for the separation and washing of red blood cells, streamlining the sample preparation process. nih.gov

A validated LC-MS/MS method for the quantification of 6-TGN and 6-MMPN in red blood cells demonstrated a linear range of 0.1–10 µmol/L for 6-TGN. nih.govsemanticscholar.org Another LC-MS/MS assay for DNA-incorporated 6-thioguanine (DNA-TG) showed a linearity range of 10.0–5,000.0 fmol TG/µg DNA. nih.govresearchgate.net

Proper sample preparation is a critical step for accurate quantification of thiopurine metabolites. While washed erythrocytes are traditionally used, some studies have shown that whole blood can also be used, which simplifies the sample preparation process. nih.govresearchgate.net However, it is crucial to handle and store samples correctly to prevent metabolite degradation. nih.govsemanticscholar.org

A typical sample preparation protocol for erythrocytes involves the following steps:

Centrifugation: Whole blood, collected in EDTA tubes, is centrifuged to separate the plasma and buffy coat from the red blood cells (RBCs). nih.gov

Washing: The packed RBCs are washed with saline to remove any remaining plasma and other interfering substances. nih.gov

Lysis and Deproteinization: The washed RBCs are lysed, and proteins are precipitated using perchloric acid, often in the presence of a reducing agent like dithiothreitol (DTT) to prevent oxidation of the thiopurine metabolites. oup.comnih.gov

Hydrolysis: The resulting supernatant, containing the thiopurine nucleotides, is heated to hydrolyze the nucleotides to their respective bases (6-TG and 6-MMP). oup.comnih.gov

Analysis: The hydrolyzed sample is then ready for injection into the HPLC or LC-MS/MS system. nih.gov

Studies have indicated that 6-TGN concentrations can decrease in whole blood stored at ambient or refrigerated temperatures, highlighting the importance of timely processing or freezing of samples. nih.govresearchgate.net Specifically, 6-TGN in whole blood can decline by 2-4% per day at room temperature and by about 20% after four days at 4℃. nih.govnih.gov For long-term storage, freezing at -70℃ or -80℃ is recommended. nih.govnih.gov

Measurement of Methylated Metabolites (e.g., 6-Methylmercaptopurine Nucleotides)

In addition to TGNs, the measurement of methylated metabolites, particularly 6-methylmercaptopurine nucleotides (6-MMPNs), is important for comprehensive therapeutic drug monitoring. High levels of 6-MMPN have been associated with an increased risk of hepatotoxicity. mayocliniclabs.comtestcatalog.org

Both HPLC-UV and LC-MS/MS methods have been developed for the simultaneous determination of TGNs and 6-MMPNs. oup.com In these methods, after hydrolysis, 6-MMP is also measured. For HPLC-UV analysis, the detection of the 6-MMP derivative is typically performed at a wavelength of 304 nm. oup.com

LC-MS/MS methods offer superior performance for the simultaneous quantification of both metabolites. A validated LC-MS/MS method reported a linear range of 0.5–100 µmol/L for 6-MMPN. nih.govsemanticscholar.org The lower limit of quantification for 6-MMP has been reported to be around 4 μmol/L in some assays. nih.gov

Method Validation Parameters for Research Applications (Selectivity, Linearity, Accuracy, Precision, Stability)

For research applications, it is essential that the analytical methods used for quantifying thiopurine metabolites are thoroughly validated to ensure reliable and reproducible results. Key validation parameters include selectivity, linearity, accuracy, precision (repeatability and intermediate precision), and stability. ukm.mynih.gov

Selectivity ensures that the method can differentiate the analytes of interest from other endogenous components in the sample matrix. researchgate.netLinearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govsemanticscholar.orgAccuracy refers to the closeness of the measured value to the true value, often expressed as a percentage bias. ukm.myresearchgate.netPrecision is the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample, and it is typically expressed as the coefficient of variation (CV). ukm.myresearchgate.netStability studies are conducted to evaluate the integrity of the analytes in the biological matrix under different storage and processing conditions. nih.govsemanticscholar.org

Below are tables summarizing validation parameters from various published methods.

Table 1: Validation Parameters for LC-MS/MS Method for 6-TGN and 6-MMPN nih.govsemanticscholar.org

| Parameter | 6-TGN | 6-MMPN |

|---|---|---|

| Linearity Range | 0.1–10 µmol/L | 0.5–100 µmol/L |

| Mean Extraction Recovery | 71.0% - 75.0% | 96.4% - 102.2% |

Table 2: Precision and Accuracy of an HPLC Method for Thiopurine Metabolites oup.comresearchgate.net

| Compound | Concentration Added | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (Recovery %) |

|---|---|---|---|---|

| 6-TGN | 0.5 µmol/L | 5.3 | 7.9 | 95.8 |

| 6-TGN | 5.0 µmol/L | 2.9 | 4.1 | 102.4 |

| 6-MMPN derivative | 5.0 µmol/L | 4.8 | 6.2 | 98.7 |

Table 3: Stability of Thiopurine Metabolites in Preprocessed RBC Samples nih.govsemanticscholar.orgresearchgate.net

| Storage Condition | Duration | 6-TGN Stability | 6-MMPN Stability |

|---|---|---|---|

| 25℃ (Room Temperature) | 4 hours | Stable | Stable |

| 4℃ (Refrigerated) | 4 hours | Stable | Stable |

| -20℃ | 180 days | ~30% decrease | Stable |

Table 4: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| 1-Methyl-6-thioguanosine | - |

| 6-Methylmercaptopurine | 6-MMP |

| 6-Methylmercaptopurine Nucleotides | 6-MMPN |

| 6-Mercaptopurine | 6-MP |

| 6-Thioguanine | 6-TG |

| 6-Thioguanine Nucleotides | TGNs |

| 6-Thiouric acid | 6-TU |

| Dithiothreitol | DTT |

| Thioguanosine diphosphate | TGDP |

| Thioguanosine monophosphate | TGMP |

Future Research Directions and Translational Perspectives

Elucidation of Unidentified Molecular Targets

The cytotoxic effects of thiopurines are primarily attributed to the incorporation of their metabolites, such as 6-thioguanine (B1684491) (6-TG), into DNA and RNA. acs.orgtandfonline.com A critical step in this pathway is the in vivo methylation of incorporated 6-thioguanine by S-adenosylmethionine to form S6-methylthioguanine (S6mG), a lesion that triggers DNA mismatch repair (MMR) pathways, leading to cytotoxicity. acs.orgnih.govnih.gov

However, the full spectrum of molecular interactions is likely more complex. A key area for future investigation is the comprehensive identification of all cellular targets for thiopurine metabolites. For instance, the ribonucleotide metabolite 6-thioguanosine (B559654) triphosphate (6-TGTP) has been shown to bind to the small GTPase Rac1, inhibiting its function and inducing apoptosis in T-cells. tandfonline.comnih.gov This interaction represents a DNA-incorporation-independent mechanism of action. Future research should aim to identify other proteins that may be similarly affected by thiopurine metabolites like 1-Methyl-6-thioguanosine or its precursors. Unraveling these off-target effects could explain some of the diverse clinical outcomes and side effects observed, and potentially open doors for new therapeutic applications. Advanced proteomic and biochemical approaches will be instrumental in mapping the complete interactome of these compounds.

Development of Novel Analogs with Modified Metabolic Pathways or Improved Efficacy

A significant focus of current research is the rational design of novel thiopurine analogs to enhance therapeutic efficacy and overcome metabolic challenges. Thiopurines are prodrugs requiring enzymatic activation, a process that can be a bottleneck and a source of resistance. tandfonline.comnih.gov

One promising strategy involves the development of 6-thioguanosine monophosphate (6sGMP) prodrugs. nih.govresearchgate.net These compounds are designed to bypass the initial and often rate-limiting activation step catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), an enzyme frequently downregulated in resistant cells. nih.goveatris.cz By masking the phosphate (B84403) group with biolabile protecting groups, these prodrugs can cross the cell membrane before being converted intracellularly to the active monophosphate form. nih.govacs.org Studies have shown that certain 6sGMP prodrugs are effective in cell lines resistant to conventional thiopurines. nih.govresearchgate.net

Another avenue of exploration is the synthesis of structurally modified analogs, such as tricyclic thiopurine derivatives. mdpi.com These modifications aim to alter the compound's physicochemical properties, potentially leading to improved target binding, better selectivity, and lower toxicity. mdpi.comresearchgate.net Future work will involve optimizing these analogs and evaluating their performance in preclinical models to identify candidates with superior therapeutic profiles.

Strategies to Overcome Mechanisms of Resistance

Drug resistance remains a major obstacle in thiopurine therapy. tandfonline.com Several mechanisms contribute to this phenomenon, and research is actively pursuing strategies to circumvent them.

Mismatch Repair (MMR) Deficiency: The cytotoxicity of S6-methylthioguanine is dependent on a functional MMR system. acs.orgoup.com Cells with deficient MMR are tolerant to the DNA lesions produced by thiopurines. oup.comaacrjournals.org Future strategies could involve combination therapies that either restore MMR function or exploit the MMR-deficient state with other targeted agents.

MGMT-Mediated Repair: The DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) can recognize and potentially repair thiopurine-induced DNA adducts, contributing to resistance. tandfonline.com Studies have shown that increased MGMT expression is associated with 6-TG resistance and that inhibiting MGMT can re-sensitize resistant cells to the drug. eatris.cztandfonline.com The development and clinical testing of potent MGMT inhibitors for use in combination with thiopurines is a key translational goal.

Impaired Drug Activation and Transport: Resistance is often linked to mutations or downregulation of the activating enzyme HGPRT. nih.goveatris.cz As mentioned, the development of prodrugs like 6sGMP analogs that bypass this step is a direct strategy to overcome this resistance mechanism. nih.gov Additionally, altered expression of drug influx and efflux transporters can limit intracellular drug accumulation. eatris.cz Research into agents that can modulate these transporters could help restore sensitivity.

Integration of -Omics Approaches in Research

Modern high-throughput "-omics" technologies offer powerful tools to deepen our understanding of this compound and its parent compounds. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the drug's mechanism of action, resistance pathways, and biomarkers for patient stratification. nih.govfrontiersin.orgdovepress.com

Transcriptomics (RNA-seq): This has been used to identify differentially expressed genes in cancer cells following treatment with 6-thioguanine, revealing effects on pathways related to apoptosis and the cell cycle. semanticscholar.org A specialized technique, TUC-seq DUAL, utilizes metabolic labeling with 6-thioguanosine to precisely measure mRNA synthesis and decay rates on a genome-wide scale, offering insights into how these drugs impact RNA stability. researchgate.netnih.gov

Multi-Omics Integration: Combining datasets from different omics levels allows for the construction of comprehensive regulatory networks. nih.govresearchgate.net For example, integrating DNA methylation, RNAseq, and proteomics data can identify key features and pathways, such as PI3K/AKT/mTOR signaling, that are modulated by treatment. nih.gov Such approaches can uncover novel drug targets, identify biomarkers predictive of response or resistance, and provide a more complete picture of the cellular perturbations caused by thiopurines. frontiersin.org

Potential for Repurposing in Emerging Pathologies (beyond current scope of clinical data)

Drug repurposing, or finding new uses for existing drugs, is an efficient strategy to expand therapeutic options. frontiersin.org Thiopurines, including 6-thioguanine, have a well-established history of use in leukemia and autoimmune disorders. mdpi.commdpi.com However, their fundamental mechanisms of action suggest potential in other diseases.

A significant area of interest is their antiviral activity. Thiopurine compounds have been reported to inhibit the papain-like protease (PLP) of coronaviruses, including MERS-CoV and SARS-CoV. nih.gov This suggests a potential role for these drugs in treating viral infections, an area that warrants further preclinical and clinical investigation.

Furthermore, the role of thiopurines in modulating key cancer pathways, such as β-catenin signaling, opens the door for their potential use in other malignancies. nih.gov For example, their efficacy is being explored in various gastrointestinal cancers. frontiersin.org Future research, guided by mechanistic insights and high-throughput screening, will likely uncover additional pathologies where the immunomodulatory and cytotoxic properties of this compound and related compounds could be therapeutically beneficial.

Q & A

Basic Research Questions

Q. What are the standard protocols for quantifying 1-methyl-6-thioguanosine in biological samples, and how do methodological variations impact data reproducibility?

- Methodological Answer: Quantification typically employs high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (LC-MS). For example, metabolite levels in patients under thiopurine therapy are measured using ion-pair chromatography to separate thioguanosine phosphates (6-TGMP, 6-TGDP, 6-TGTP) . Key considerations include sample preparation (e.g., deproteinization), calibration with synthetic standards, and validation of recovery rates. Reproducibility depends on controlling pH, temperature, and enzymatic degradation during extraction.

Q. How does this compound inhibit HIV replication, and what in vitro models are used to validate its antiviral activity?

- Methodological Answer: Its anti-HIV activity is attributed to competitive inhibition of reverse transcriptase (RT) at nanomolar concentrations. Studies use human lymphocyte/macrophage cell lines (e.g., MT-4, PBMCs) infected with HIV-1/2 strains. RT inhibition assays involve measuring incorporation of radiolabeled dNTPs in the presence of the compound . Synergy with AZT/ddI is tested via combination index (CI) calculations using the Chou-Talalay method.

Q. What spectroscopic techniques are employed to study the photophysical properties of this compound?

- Methodological Answer: Ultrafast transient absorption spectroscopy (femto- to microsecond timescales) tracks excited-state dynamics after UVA excitation. Quantum yields are calculated using actinometry (e.g., triplet yield Φ~T~ = 0.8 ± 0.2 in aqueous buffer) . Solvent effects (e.g., acetonitrile vs. water) are analyzed via comparative kinetics to elucidate environmental impacts on photodegradation pathways.

Advanced Research Questions

Q. How can metabolic labeling with this compound reveal RNA population dynamics, and what computational pipelines support this analysis?

- Methodological Answer: TimeLapse-seq integrates 6-thioguanosine (s6G) into nascent RNA, followed by oxidative recoding to adenine analogues. Sequencing libraries are processed using custom pipelines (e.g., STAR aligner, DESeq2 for differential expression). Key challenges include optimizing recoding efficiency (≥80%) and minimizing RNA degradation during oxidative steps . Data interpretation requires normalization to account for labeling time and cell-type-specific turnover rates.

Q. What experimental and computational strategies resolve contradictions in reported triplet quantum yields of this compound?

- Methodological Answer: Discrepancies arise from solvent polarity and excitation wavelength variations. Hybrid approaches combine femtosecond pump-probe spectroscopy with TD-DFT calculations (including solvent models like PCM). For example, aqueous buffer favors S₂(ππ*) → T intersystem crossing, while acetonitrile stabilizes S₁(nπ*) states, altering Φ~T~ . Controlled solvent matrices and laser parameters (e.g., 310 nm vs. 340 nm) are critical for cross-study comparisons.

Q. How do drug-drug interactions (e.g., with 5-aminosalicylic acid) modulate this compound metabolite levels, and what pharmacokinetic models predict these effects?

- Methodological Answer: Co-administration with 5-ASA inhibits thiopurine methyltransferase (TPMT), elevating 6-TGN levels. Pharmacokinetic models (e.g., compartmental analysis with NONMEM) integrate enzyme kinetics and patient covariates (e.g., TPMT genotype). Longitudinal studies track metabolite ratios (6-TGTP/6-MMPR) via LC-MS to quantify interaction magnitude .

Q. What mechanistic insights explain the synergy between this compound and AZT in HIV therapy?

- Methodological Answer: Synergy arises from dual inhibition of RT (AZT targets DNA chain termination; this compound competes with dGTP). Isobologram analysis and median-effect plots validate synergy indices (CI < 1). Resistance profiling uses site-directed mutagenesis (e.g., RT K65R mutant) to assess cross-resistance .

Q. How do computational quantum-chemical calculations validate experimental observations of this compound’s excited-state dynamics?

- Methodological Answer: TD-DFT with solvent continuum models (e.g., COSMO) predicts S₂(ππ*) and S₁(nπ*) energy gaps. Non-adiabatic dynamics simulations (e.g., surface hopping) map decay pathways to triplet states. Experimental-computational alignment requires benchmarking against transient absorption lifetimes (e.g., 100 fs for S₂ → T) .

Data Presentation and Reproducibility Guidelines

- Tables : Include raw data (e.g., Φ~T~, IC~50~) in appendices; processed data (e.g., normalized RNA-seq counts) in main text .

- Figures : Label axes clearly (e.g., "Wavelength (nm)" vs. "Absorbance (AU)"), and reference in-text using sequential numbering .

- Code Availability : Share analytical scripts (e.g., Python/R for TimeLapse-seq) via repositories like GitHub or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.